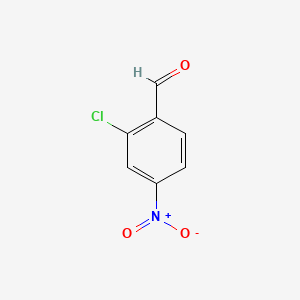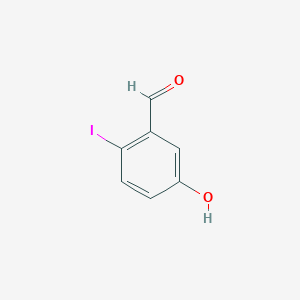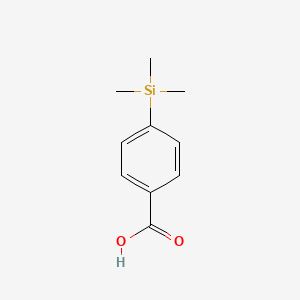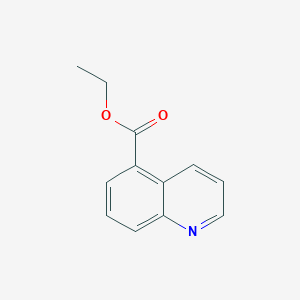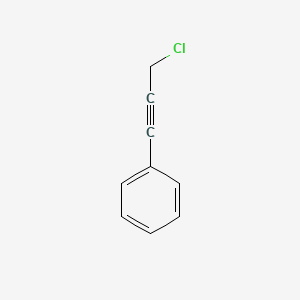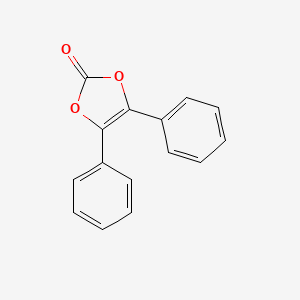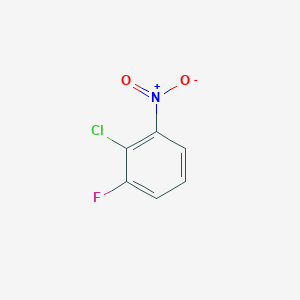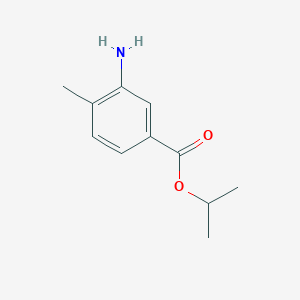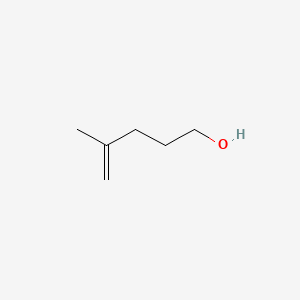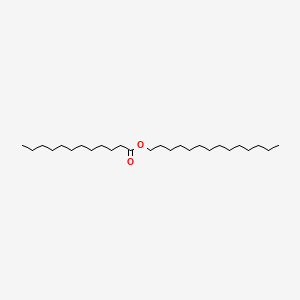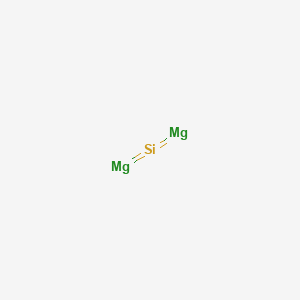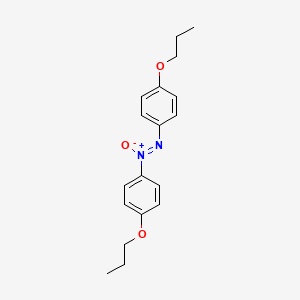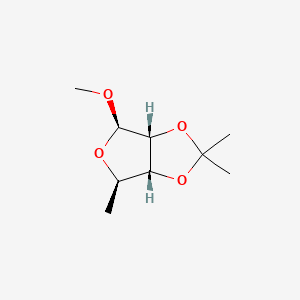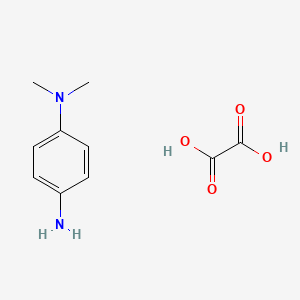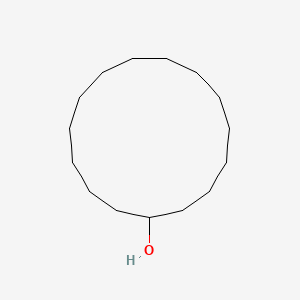
Cyclopentadecanol
Übersicht
Beschreibung
Cyclopentadecanol is a chemical compound with the molecular formula C15H30O . It is a macrocyclic musk that is widely used in perfumes, cosmetics, food, and medicine . It constitutes an important class of natural products possessing diverse biological activities, like antibiotic, antitumor, etc .
Synthesis Analysis
A novel synthesis method of cyclopentadecanolide from vegetable oil has been designed . The synthesis yields of cyclopentadecanolide were 63.0% . The effect of different ester groups on cyclization of α,ω-difatty acid alkyl ester in cyclopentadecanone synthesis, and the effect of catalysts on cyclization of ω-hydroxycarboxylic acid triglyceride in cyclopentadecanolide synthesis were investigated .Molecular Structure Analysis
The molecular structure of Cyclopentadecanol consists of 15 carbon atoms, 30 hydrogen atoms, and 1 oxygen atom . The average mass is 226.398 Da and the monoisotopic mass is 226.229660 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclopentadecanolide include the cyclization of α,ω-difatty acid alkyl ester and ω-hydroxycarboxylic acid triglyceride . The cyclization process is influenced by different ester groups and catalysts .Physical And Chemical Properties Analysis
Cyclopentadecanol has a molecular weight of 226.3981 . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
Cyclopentadecanol and its derivatives, especially chiral cyclopentadienyl ligands, have significant applications in asymmetric catalysis. They demonstrate potential in catalytic enantioselective reactions and complexation chemistry. These developments indicate their emerging role in enhancing the efficiency and specificity of catalytic processes (Newton, Kossler, & Cramer, 2016).
Multifunctional Synthesis
Functionalized derivatives of cyclopentadiene, including cyclopentadecanol, play a pivotal role in synthetic chemistry. They are employed in chiral catalysis and as ligands for organometallic complexes with potential diagnostic and therapeutic applications (Frei, 2019).
Supramolecular Chemistry
Cyclodextrins, related to cyclopentadecanol, are crucial in supramolecular chemistry. They form molecular receptors and inclusion complexes, contributing to a wide range of applications in biotechnology, nanotechnology, and pharmaceuticals (Villalonga, Cao, & Fragoso, 2007).
Pharmaceutical Applications
Cyclopentadecanol derivatives, such as cyclodextrins, are used as pharmaceutical excipients to enhance drug solubility, permeability, and bioavailability. They form inclusion complexes with hydrophobic drugs and have applications in various drug delivery systems (Jansook, Ogawa, & Loftsson, 2018).
Polymer and Material Science
Cyclopentadiene derivatives, including cyclopentadecanol, are used in polymers, elastomers, and pharmaceuticals. Their unique properties contribute to the development of new materials with diverse applications (Keenan, 2000).
Molecular Modeling
Cyclopentadecanol derivatives in cyclodextrins are extensively studied in molecular modeling for understanding structural, dynamic, and energetic features, enhancing their applications in drug delivery and pharmaceutical industries (Zhao et al., 2016).
Chiral Discrimination
Chiral derivatives of cyclopentadiene, like cyclopentadecanol, are used in chiral recognition experiments, demonstrating their utility in understanding and enhancing enantioselective processes (Borm, Meibom, & Winterfeldt, 1996).
Host-Guest Interactions
Cyclopentadecanol-related cyclodextrins are known for their ability to form inclusion complexes through host-guest interactions, finding applications in diverse fields such as food, cosmetics, and environmental technologies (Crini et al., 2018).
Drug Development and Delivery
Cyclodextrins, related to cyclopentadecanol, are used in drug formulation to improve bioavailability and stability. They are key in designing novel drug delivery systems including liposomes, microspheres, and nanoparticles (Challa, Ahuja, Ali, & Khar, 2005).
Versatile Industrial Applications
Cyclodextrins, a family of compounds related to cyclopentadecanol, have a broad range of industrial applications. Their property of forming inclusion complexes makes them valuable in pharmaceuticals, cosmetics, food, and textiles (Sharma & Baldi, 2016).
Safety And Hazards
In case of inhalation or skin contact, it is advised to move the victim to fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If the chemical comes in contact with the skin, it is recommended to wash off with soap and plenty of water . In case of ingestion, rinse mouth and do not induce vomiting .
Eigenschaften
IUPAC Name |
cyclopentadecanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h15-16H,1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVHXGZXDRXFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCCCC(CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063578 | |
| Record name | Cyclopentadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadecanol | |
CAS RN |
4727-17-7 | |
| Record name | Cyclopentadecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentadecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.928 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX02BP4A5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

